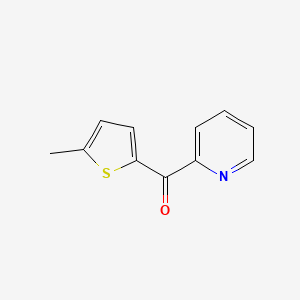

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is an aromatic ketone that features a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone can be achieved through several methods. One efficient approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method utilizes water as the sole oxygen source and operates under mild conditions, making it environmentally friendly . The reaction proceeds through the direct Csp3-H oxidation of pyridin-2-yl-methanes, yielding the desired methanone product in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be synthesized through the oxidation of pyridin-2-yl-methanes using copper catalysis.

Substitution: The thiophene and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes to methanones.

Substitution: Reagents such as halogens, acids, and bases can be employed to introduce various substituents onto the thiophene and pyridine rings.

Major Products Formed

The primary product formed from the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives, depending on the reagents and conditions used.

Applications De Recherche Scientifique

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone has several scientific research applications:

Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

Biology: It can be used in the study of biological processes and as a potential lead compound for drug development.

Medicine: The unique structural features of the compound make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents.

Mécanisme D'action

The mechanism of action of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone involves its interaction with specific molecular targets. For instance, in photophysical applications, the compound’s structure allows for efficient intramolecular charge transfer, leading to fluorescence . The presence of both thiophene and pyridine rings facilitates various electronic interactions, which can be harnessed in different applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridin-2-yl-methanone: Lacks the thiophene ring, making it less versatile in certain applications.

5-Methylthiophene-2-carboxaldehyde: Contains a formyl group instead of the pyridine ring, altering its reactivity and applications.

Thienylpyridinium-cyclic enolate betaine dyes: These compounds share structural similarities but are primarily used for their photophysical properties.

Uniqueness

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is unique due to the combination of the thiophene and pyridine rings, which confer distinct electronic and structural properties. This dual-ring system enhances its potential for diverse applications in chemistry, biology, medicine, and industry.

Activité Biologique

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methylthiophen-2-carboxylic acid derivatives with pyridine derivatives under appropriate conditions, often utilizing methods such as condensation reactions or coupling reactions. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.

- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

- Infrared Spectroscopy (IR) : For functional group identification.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

The minimum inhibitory concentrations (MIC) for these compounds typically range from 10 to 50 µg/mL, indicating moderate to strong activity against these pathogens .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as DPPH and FRAP. These assays measure the ability of the compound to scavenge free radicals and reduce iron ions, respectively. Results indicate that this compound exhibits significant antioxidant properties, comparable to established antioxidants .

Enzyme Inhibition

Studies have also focused on the enzyme inhibition potential of this compound:

- Acetylcholinesterase Inhibition : Some derivatives have shown moderate inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The IC50 values reported range from 100 to 200 µM, suggesting potential use in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyridine-based compounds, including this compound, were tested against a panel of microbial strains. The results indicated that modifications to the thiophene ring significantly enhanced antimicrobial potency. The study concluded that structural optimization could lead to more effective antimicrobial agents .

Case Study 2: Antioxidant Activity Evaluation

Another study assessed the antioxidant properties of this compound through various assays. The findings revealed that it effectively reduced oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative stress-related diseases .

4. Research Findings Summary Table

Propriétés

IUPAC Name |

(5-methylthiophen-2-yl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-5-6-10(14-8)11(13)9-4-2-3-7-12-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESZFVYHFOPCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.